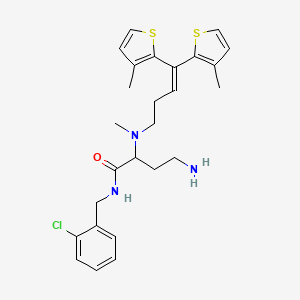
mGAT3/4-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mGAT3/4-IN-2 is a potent inhibitor of monoacylglycerol acyltransferase 3 (MGAT3) and monoacylglycerol acyltransferase 4 (MGAT4). These enzymes play a crucial role in the resynthesis of triacylglycerol, which is essential for dietary fat absorption and lipid metabolism. The compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mGAT3/4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. the general process involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The production methods are optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
mGAT3/4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against MGAT3 and MGAT4 .
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, reducing agents, oxidizing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity. These products are further purified and characterized to ensure their efficacy and safety for research applications .
Wissenschaftliche Forschungsanwendungen
mGAT3/4-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
mGAT3/4-IN-2 exerts its effects by inhibiting the activity of MGAT3 and MGAT4. These enzymes are involved in the resynthesis of triacylglycerol from monoacylglycerol and fatty acids. By inhibiting these enzymes, this compound reduces the formation of triacylglycerol, thereby affecting lipid metabolism and fat absorption. The molecular targets of this compound include the active sites of MGAT3 and MGAT4, where it binds and prevents the enzymes from catalyzing their respective reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MGAT2 Inhibitors: Similar to mGAT3/4-IN-2, MGAT2 inhibitors target the monoacylglycerol acyltransferase 2 enzyme, which also plays a role in lipid metabolism.
DGAT Inhibitors: Diacylglycerol acyltransferase (DGAT) inhibitors target enzymes involved in the final step of triacylglycerol synthesis.
Uniqueness
This compound is unique in its dual inhibition of both MGAT3 and MGAT4, providing a broader spectrum of activity compared to inhibitors that target only one enzyme. This dual inhibition makes this compound a valuable tool for studying lipid metabolism and developing therapeutic agents for metabolic disorders .
Eigenschaften
Molekularformel |
C26H32ClN3OS2 |
|---|---|
Molekulargewicht |
502.1 g/mol |
IUPAC-Name |
4-amino-2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C26H32ClN3OS2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-14-30(3)23(10-13-28)26(31)29-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23H,6,10,13-14,17,28H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
QKKGISPNJFYJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=CCCN(C)C(CCN)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
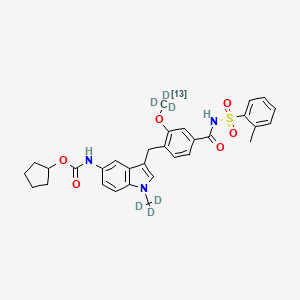

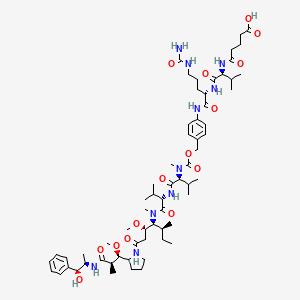
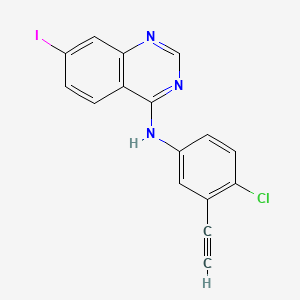
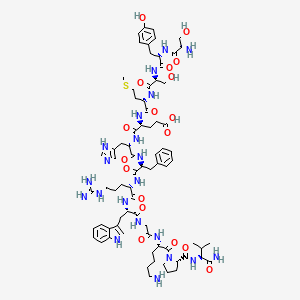
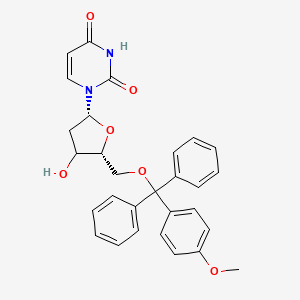
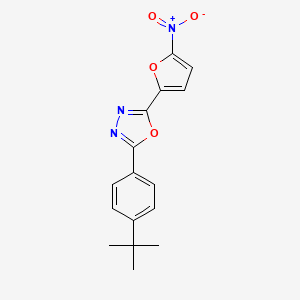
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)




